molecular formula C20H19FN4O4 B2370522 ethyl 2-(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)benzoate CAS No. 2034353-50-7

ethyl 2-(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)benzoate

Cat. No.: B2370522
CAS No.: 2034353-50-7
M. Wt: 398.394
InChI Key: YMHKSDFKSWRVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there is no direct synthesis route available for the exact compound, there are related compounds that have been synthesized. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol has been reported . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .

Scientific Research Applications

Novel Thrombin-Receptor Antagonists

One study synthesized a series of novel derivatives based on ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) as lead compounds for thrombin-receptor antagonists. These compounds were evaluated for their differentiation and proliferation activities in various cancer cell lines, showing potential as lead compounds for cancer treatment research (郭瓊文, 2006).

Liquid Crystalline Polysiloxanes Precursors

Another study focused on the synthesis of monomers for side chain liquid crystalline polysiloxanes, which exhibited high smectogen properties. These compounds contain fluorinated chains and show potential for advanced materials research, particularly in the development of new liquid crystal materials (F. Bracon et al., 2000).

Anti-Trypanosomal Activity

Research into amide and urea derivatives of thiazol-2-ethylamines highlighted compounds inhibitory to Trypanosoma brucei, the pathogen responsible for human African trypanosomiasis. This study underscores the importance of these compounds in developing treatments for neglected tropical diseases (D. A. Patrick et al., 2016).

Diiron(II) Complexes as MMOH Analogues

Investigations into benzyl- and ethyl-substituted pyridine ligands of diiron(II) complexes aim to mimic the active site of soluble methane monooxygenase (MMOH), offering insights into enzyme catalysis and potential applications in biotechnological processes (E. Carson & S. Lippard, 2006).

Prostate Cancer Cell Proliferation Modulation

The effects of specific modulators on human prostate cancer cells were explored, highlighting the role of intermediate-conductance Ca2+-activated K+ channels in cell proliferation. Such studies are crucial for understanding cancer biology and developing new therapeutic strategies (A. Parihar et al., 2003).

Future Directions

The future directions for this compound could involve further studies to understand its synthesis, properties, and potential applications. Given the interest in fluorinated compounds in medicinal chemistry, this compound could potentially be of interest in drug design .

Properties

IUPAC Name

ethyl 2-[[1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazole-4-carbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O4/c1-2-29-20(28)14-8-4-6-10-16(14)22-19(27)17-11-25(24-23-17)12-18(26)13-7-3-5-9-15(13)21/h3-11,18,26H,2,12H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHKSDFKSWRVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.